

Application Notes: Methyl 2,5-dibromobenzoate as a Versatile Synthetic Building Block

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Compound of Interest

Compound Name: *Methyl 2,5-dibromobenzoate*

Cat. No.: *B1348774*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,5-dibromobenzoate is a valuable and versatile synthetic building block, primarily utilized in the construction of complex organic molecules. Its di-bromo substituted benzene ring offers two reactive sites for sequential or double cross-coupling reactions, enabling the synthesis of a diverse range of biaryl and N-aryl compounds. This document provides detailed application notes and experimental protocols for the use of **methyl 2,5-dibromobenzoate** in two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions are fundamental in medicinal chemistry and materials science for the synthesis of pharmaceuticals, agrochemicals, and functional organic materials.

Physicochemical Properties

A summary of the key physicochemical properties of **methyl 2,5-dibromobenzoate** is presented in the table below.^[1]

Property	Value
Molecular Formula	C ₈ H ₆ Br ₂ O ₂
Molecular Weight	293.94 g/mol
Appearance	White to orange to green powder/crystal
Melting Point	48-51 °C
Solubility	Slightly soluble in water; Soluble in common organic solvents
CAS Number	57381-43-8

Application 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of Biphenyl Derivatives

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide, widely employed for the synthesis of biaryl compounds.

Methyl 2,5-dibromobenzoate serves as an excellent substrate for this reaction, allowing for the introduction of aryl or heteroaryl groups at the 2- and/or 5-positions.

General Reaction Scheme:

Experimental Protocol: Synthesis of Methyl 4'-methoxy-[1,1'-biphenyl]-3-carboxylate

This protocol details the selective mono-arylation of **methyl 2,5-dibromobenzoate** with 4-methoxyphenylboronic acid.

Materials:

- **Methyl 2,5-dibromobenzoate**
- 4-Methoxyphenylboronic acid
- Palladium(II) acetate (Pd(OAc)₂)

- 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
- Potassium phosphate (K_3PO_4)
- Toluene, anhydrous
- Water, degassed
- Schlenk flask
- Magnetic stirrer and heating mantle

Procedure:

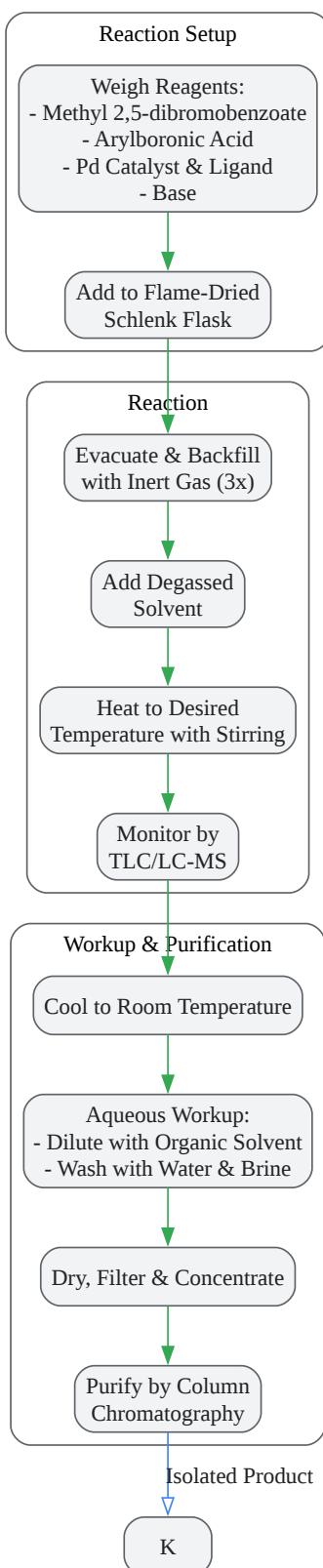
- To a flame-dried Schlenk flask, add **methyl 2,5-dibromobenzoate** (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), palladium(II) acetate (2 mol%), SPhos (4 mol%), and potassium phosphate (2.0 equiv).
- Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
- Add anhydrous toluene and degassed water (e.g., a 5:1 ratio) via syringe.
- Heat the reaction mixture to 100 °C with vigorous stirring.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate and water.
- Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
- Filter and concentrate the organic layer under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the desired methyl 4'-methoxy-[1,1'-biphenyl]-3-carboxylate.

Quantitative Data: Representative Suzuki-Miyaura Reactions

Aryl Halide	Arylboronic Acid	Catalyst (mol%)	Ligand (mol%)	Base (equiv)	Solvent	Temp (°C)	Time (h)	Yield (%)
4-Bromoanisole	Phenylboronic Acid	Pd(OAc) ₂ (2)	SPhos (4)	K ₃ PO ₄ (2.0)	Toluene /H ₂ O (5:1)	100	12	95
1-Bromo-4-nitrobenzene	Phenylboronic Acid	Pd(dppf)Cl ₂ (3)	-	K ₂ CO ₃ (2.0)	Dioxane/H ₂ O (4:1)	90	8	92

Note: Yields are representative and may vary based on specific substrate and reaction conditions.

Experimental Workflow: Suzuki-Miyaura Coupling



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Caption: General workflow for Suzuki-Miyaura coupling.

Application 2: Buchwald-Hartwig Amination for the Synthesis of N-Aryl Amines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of an amine with an aryl halide, providing a powerful method for the synthesis of N-aryl bonds. **Methyl 2,5-dibromobenzoate** can be selectively mono- or di-aminated to generate a variety of substituted aminobenzoates.

General Reaction Scheme:

Experimental Protocol: Synthesis of Methyl 2-(morpholin-4-yl)-5-bromobenzoate

This protocol describes the selective mono-amination of **methyl 2,5-dibromobenzoate** with morpholine.

Materials:

- **Methyl 2,5-dibromobenzoate**
- Morpholine
- Tris(dibenzylideneacetone)dipalladium(0) ($\text{Pd}_2(\text{dba})_3$)
- Xantphos
- Sodium tert-butoxide (NaOtBu)
- Toluene, anhydrous
- Schlenk tube
- Magnetic stirrer and heating plate

Procedure:

- To an oven-dried Schlenk tube under an inert atmosphere, add **methyl 2,5-dibromobenzoate** (1.0 equiv), $\text{Pd}_2(\text{dba})_3$ (2 mol%), and Xantphos (4 mol%).

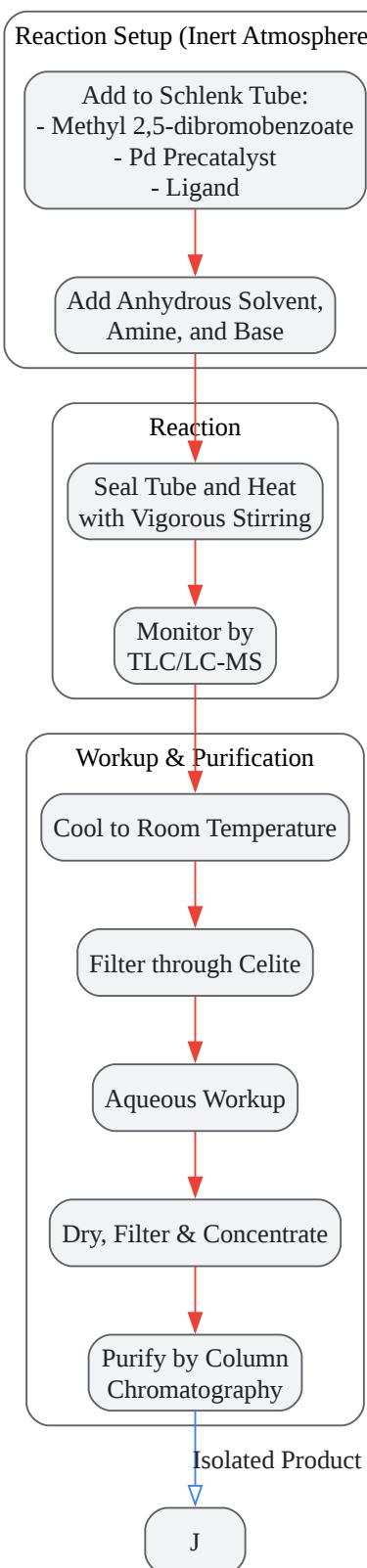
- Add anhydrous toluene, followed by morpholine (1.2 equiv) and sodium tert-butoxide (1.4 equiv).
- Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
- Monitor the reaction progress by TLC or LC-MS.
- Once the reaction is complete, cool the mixture to room temperature.
- Dilute with ethyl acetate and filter through a pad of celite, washing with ethyl acetate.
- Wash the filtrate with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the desired methyl 2-(morpholin-4-yl)-5-bromobenzoate.

Quantitative Data: Representative Buchwald-Hartwig Amination Reactions

Aryl Halide	Amine	Catalyst (mol%)	Ligand (mol%)	Base (equiv)	Solvent	Temp (°C)	Yield (%)
1,3-Dibromo-2,5-difluorobenzene	Benzophenone Imine	Pd(dba) ₂ (0.5)	Xantphos	K ₃ PO ₄ (4.0)	iPrOAc	80	High (for imine)
5-Bromoindole	Morpholine	Pd ₂ (dba) ₃ (2)	Xantphos	NaOtBu (1.4)	Toluene	100	83
6-Bromo-1,2,3,4-tetrahydronicarbazole-1-one	Piperidine	Pd ₂ (dba) ₃ ·CHCl ₃ (1-2)	2-(Di-tert-butylphosphino)biphenyl	NaOtBu (1.4)	Toluene	100	89

Note: Yields are representative and may vary based on specific substrate and reaction conditions.

Experimental Workflow: Buchwald-Hartwig Amination

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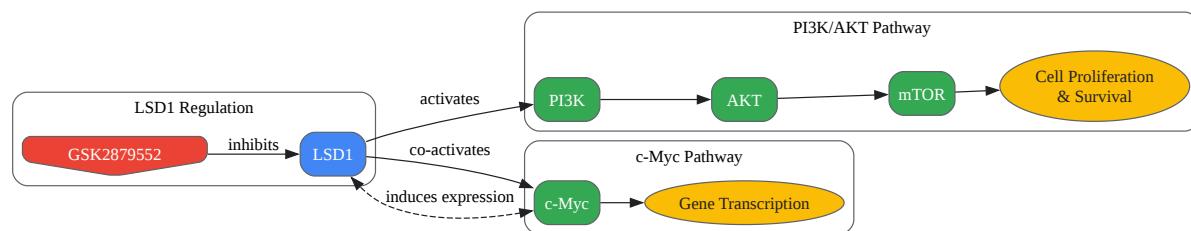
Caption: General workflow for Buchwald-Hartwig amination.

Application in Drug Discovery: Synthesis of Bioactive Scaffolds

Methyl 2,5-dibromobenzoate is a key starting material for the synthesis of molecules with therapeutic potential. For instance, the biphenyl scaffold, readily accessible through Suzuki-Miyaura coupling, is a common feature in many kinase inhibitors. Furthermore, the products of Buchwald-Hartwig amination are prevalent in a wide range of biologically active compounds.

Signaling Pathway Relevance: LSD1 Inhibition

Lysine-specific demethylase 1 (LSD1) is an important epigenetic regulator and a promising target in oncology. Inhibitors of LSD1, such as GSK2879552, have been shown to impact key cancer-related signaling pathways.^{[2][3]} LSD1 can regulate the PI3K/AKT pathway, a central signaling node for cell survival and proliferation.^{[2][3][4]} Additionally, LSD1 has been shown to be a direct target of the oncoprotein c-Myc, forming a positive feedback loop that promotes cancer cell growth.



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